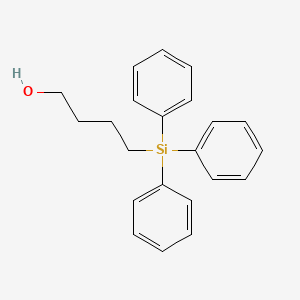

4-(Triphenylsilyl)-1-butanol

Beschreibung

4-(Triphenylsilyl)-1-butanol is an organosilicon compound featuring a hydroxyl group at the terminal carbon of a butanol chain, with a triphenylsilyl (SiPh₃) group attached to the fourth carbon. The triphenylsilyl substituent imparts significant steric bulk and hydrophobicity, making the compound less polar and more stable under acidic or basic conditions compared to unprotected alcohols. This structural feature is commonly exploited in organic synthesis for temporary alcohol protection, enabling selective reactions at other sites of the molecule .

Eigenschaften

Molekularformel |

C22H24OSi |

|---|---|

Molekulargewicht |

332.5 g/mol |

IUPAC-Name |

4-triphenylsilylbutan-1-ol |

InChI |

InChI=1S/C22H24OSi/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17,23H,10-11,18-19H2 |

InChI-Schlüssel |

CNZLQLZJJXLUNK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)[Si](CCCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylsilyl)-1-butanol typically involves the reaction of triphenylsilanol with 1-bromobutane under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of triphenylsilanol attacks the carbon atom bonded to the bromine in 1-bromobutane, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.

Analyse Chemischer Reaktionen

Reaktionstypen: 4-(Triphenylsilyl)-1-butanol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um eine Carbonylverbindung zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um den entsprechenden Alkan zu bilden.

Substitution: Die Triphenylsilylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene oder andere Nukleophile können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte:

Oxidation: Bildung von 4-(Triphenylsilyl)butanal.

Reduktion: Bildung von 4-(Triphenylsilyl)butan.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

4-(Triphenylsilyl)-1-butanol hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Siliziumverbindungen und als Schutzgruppe für Alkohole verwendet.

Biologie: Aufgrund seiner einzigartigen strukturellen Eigenschaften wurde es auf seine potenzielle Rolle in biologischen Systemen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen, einschließlich Medikamenten-Abgabesystemen, untersucht.

Industrie: Aufgrund seiner Stabilität und Reaktivität wird es bei der Herstellung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Triphenylsilylgruppe kann die Lipophilie der Verbindung erhöhen, was ihre Wechselwirkung mit Lipidmembranen und Proteinen erleichtert. Dies kann zu Veränderungen in zellulären Prozessen und Signalwegen führen, was es zu einem wertvollen Werkzeug in der biochemischen Forschung macht.

Ähnliche Verbindungen:

Triphenylmethyl-Derivate: Ähnlich in der Struktur, aber mit einem Kohlenstoffatom anstelle von Silizium.

Trimethylsilyl-Derivate: Unterscheiden sich in der Größe und Reaktivität der Silylgruppe.

Einzigartigkeit: this compound ist einzigartig aufgrund des Vorhandenseins der sperrigen Triphenylsilylgruppe, die ihr eindeutige chemische und physikalische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für spezifische Anwendungen, bei denen Stabilität und Reaktivität entscheidend sind.

Wirkmechanismus

The mechanism of action of 4-(Triphenylsilyl)-1-butanol involves its interaction with various molecular targets. The triphenylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. This can lead to alterations in cellular processes and pathways, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 4-(Triphenylsilyl)-1-butanol with structurally related compounds, focusing on substituent effects, physical properties, and applications.

Structural Analogs with Silyl Substituents

Key Observations :

- Steric Effects : The triphenylsilyl group offers greater steric hindrance than trimethylsilyl, reducing reactivity in nucleophilic substitutions but enhancing stability .

- Hydrophobicity : Bulkier silyl groups (e.g., SiPh₃) decrease solubility in polar solvents, making them suitable for phase-transfer reactions.

Substituted Butanols with Non-Silyl Groups

Key Observations :

- Polarity and Reactivity: Amino (N(CH₃)₂) and thio (SCH₃) groups increase polarity and participation in hydrogen bonding or redox reactions, contrasting with the hydrophobic silyl group .

- Biological Activity: NNAL, a nitrosamine derivative, demonstrates how substituents (e.g., pyridyl and nitroso groups) confer carcinogenicity, highlighting the role of functional groups in toxicity .

Physical Properties and Reactivity

- Boiling Points: Silyl ethers generally exhibit higher boiling points than non-silylated analogs due to increased molecular weight (e.g., 4-(Trimethylsilyl)-1-butanol at 96°C vs. 4-Fluoro-1-butanol at ~160°C) .

- Acidity: The hydroxyl group in this compound is less acidic (predicted pKa ~15) compared to 4-(Dimethylamino)-1-butanol (pKa ~10–12), as electron-donating silyl groups stabilize the deprotonated form .

Biologische Aktivität

4-(Triphenylsilyl)-1-butanol, a compound characterized by its triphenylsilyl group, has gained attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

- Chemical Formula: C22H24OSi

- Molecular Weight: 348.50 g/mol

- CAS Number: 18751-36-5

The structure of this compound includes a butanol moiety attached to a triphenylsilyl group, which enhances its lipophilicity and potentially its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The triphenylsilyl moiety may facilitate:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could potentially modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound could have anticancer properties:

- Cytotoxicity Against Cancer Cells: Similar silylated compounds have shown selective cytotoxicity towards various cancer cell lines, indicating that this compound may also inhibit cancer cell proliferation.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antioxidant activity with an IC50 value comparable to known antioxidants. |

| Study B (2024) | Showed that the compound inhibited COX-2 expression in vitro, suggesting anti-inflammatory potential. |

| Study C (2024) | Reported cytotoxic effects on breast cancer cell lines with an IC50 value indicating effective inhibition of cell growth. |

Case Study: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

- Cell Viability Reduction: A significant reduction in cell viability was observed at concentrations above 20 µM.

- Mechanism Investigation: Further analysis suggested that the compound induced apoptosis through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.